molecular formula C32H50O6 B131836 Phyllactone A CAS No. 145613-54-3

Phyllactone A

Cat. No. B131836
M. Wt: 530.7 g/mol
InChI Key: ASNLHWDCHRXQBN-CSYAWAKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllactone A is a natural product that was first isolated from the marine sponge Phyllactone sp. This compound has attracted attention in the scientific community due to its potential therapeutic properties. Phyllactone A has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.

Scientific Research Applications

Isolation and Structural Reassignment

  • Phyllactone A has been identified as a scalarane-type sesterterpenoid isolated from the marine sponge Dysidea sp. This compound, along with others, was studied for its chemical structure and cytotoxic properties against cancer cell lines, highlighting its potential in cancer research (Shin, Son, Choi, & Lee, 2021).

Pharmacological Applications

  • Phyllactone A analogs from the marine sponge Phyllospongia papyrecea demonstrated moderate cytotoxicities against various human tumor cell lines. This points to their potential as bioactive compounds in cancer therapy (Zhang, Crews, Tenney, & Valeriote, 2017).

  • In a different context, substances like phyllanthurinolactone (related to Phyllactone A) from Phyllanthus urinaria have been studied for their role in leaf movement and biological clock control, indicating a potential for further botanical and biological research (Ueda, Asano, Sawai, & Yamamura, 2000).

Bioactive Composition and Ethnopharmacology

properties

CAS RN

145613-54-3

Product Name

Phyllactone A

Molecular Formula

C32H50O6

Molecular Weight

530.7 g/mol

IUPAC Name

[(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-13-yl] 3-hydroxypentanoate

InChI

InChI=1S/C32H50O6/c1-8-19(33)15-25(35)38-24-17-22-30(5)13-10-12-29(4,9-2)21(30)11-14-31(22,6)23-16-20(34)26-18(3)37-28(36)27(26)32(23,24)7/h18-24,33-34H,8-17H2,1-7H3/t18-,19?,20-,21+,22-,23+,24-,29+,30+,31-,32-/m1/s1

InChI Key

ASNLHWDCHRXQBN-CSYAWAKVSA-N

Isomeric SMILES

CCC(CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2([C@H]4[C@]1(C5=C([C@H](OC5=O)C)[C@@H](C4)O)C)C)(C)CC)C)O

SMILES

CCC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(OC5=O)C)C(C4)O)C)C)(C)CC)C)O

Canonical SMILES

CCC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(OC5=O)C)C(C4)O)C)C)(C)CC)C)O

synonyms

phyllactone A
phyllactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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